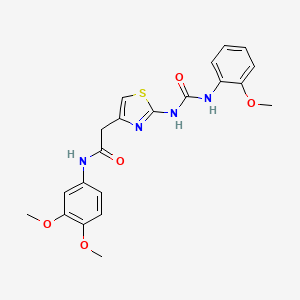
2-((2-hydroxy-3-(N-mesitylmethylsulfonamido)propyl)amino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-hydroxy-3-(N-mesitylmethylsulfonamido)propyl)amino)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a hydroxy group, and an amino acid moiety, making it a versatile molecule for chemical reactions and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-hydroxy-3-(N-mesitylmethylsulfonamido)propyl)amino)acetic acid typically involves multiple steps. One common approach is to start with the appropriate mesityl derivative and introduce the sulfonamide group through a sulfonation reaction. The hydroxy group can be introduced via a hydroxylation reaction, and the amino acid moiety can be attached through an amination reaction. Each step requires specific reagents and conditions, such as the use of methanesulfonic acid for sulfonation and appropriate catalysts for hydroxylation and amination.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity. Techniques such as crystallization, distillation, and chromatography are commonly used in the purification process.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-hydroxy-3-(N-mesitylmethylsulfonamido)propyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the sulfonamide group may produce an amine.
Aplicaciones Científicas De Investigación
2-((2-hydroxy-3-(N-mesitylmethylsulfonamido)propyl)amino)acetic acid has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s sulfonamide group may interact with biological targets, making it useful in studying enzyme inhibition.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((2-hydroxy-3-(N-mesitylmethylsulfonamido)propyl)amino)acetic acid involves its interaction with molecular targets through its functional groups. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the hydroxy and amino groups can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((2-hydroxy-3-(N-phenylmethylsulfonamido)propyl)amino)acetic acid
- 2-((2-hydroxy-3-(N-tolylmethylsulfonamido)propyl)amino)acetic acid
Uniqueness
2-((2-hydroxy-3-(N-mesitylmethylsulfonamido)propyl)amino)acetic acid is unique due to the presence of the mesityl group, which provides steric hindrance and influences the compound’s reactivity and interaction with biological targets. This uniqueness can lead to different biological activities and chemical properties compared to similar compounds.
Propiedades
IUPAC Name |
2-[[2-hydroxy-3-(2,4,6-trimethyl-N-methylsulfonylanilino)propyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S/c1-10-5-11(2)15(12(3)6-10)17(23(4,21)22)9-13(18)7-16-8-14(19)20/h5-6,13,16,18H,7-9H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKPIPNVGTVBDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N(CC(CNCC(=O)O)O)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-{[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]sulfamoyl}phenoxy)acetamide](/img/structure/B2519336.png)
![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]pyrrolidine-1-carboxamide](/img/structure/B2519337.png)

![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-chlorophenyl)urea](/img/structure/B2519340.png)
![2-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2519341.png)
![6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2519342.png)



![[4-(Methylthio)phenyl]glyoxylic acid](/img/structure/B2519352.png)
![(2E)-1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2519356.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2519357.png)

![N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(3-ethoxypropyl)ethanediamide](/img/structure/B2519359.png)
